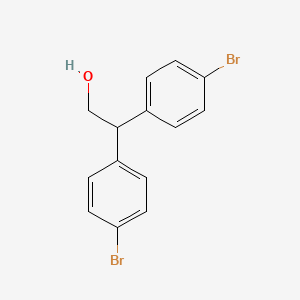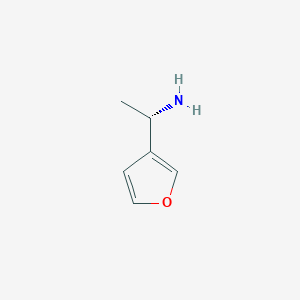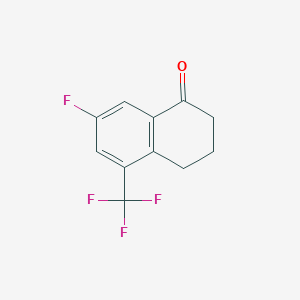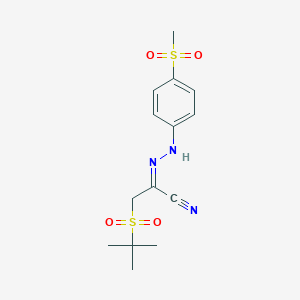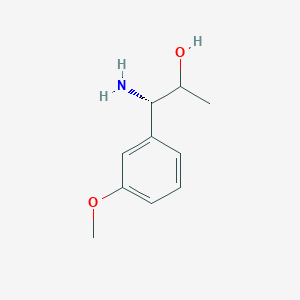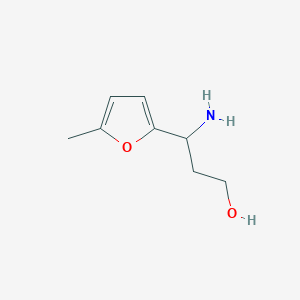
5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of Substituents: The chloro group can be introduced via chlorination reactions, while the dimethylamino group can be added through nucleophilic substitution reactions using dimethylamine.
Formation of Benzonitrile Moiety: The benzonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound of the isoquinoline class.
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Uniqueness
5-(3-Chloro-6-(4-((dimethylamino)methyl)phenyl)isoquinolin-1-yl)-2-methylbenzonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H22ClN3 |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
5-[3-chloro-6-[4-[(dimethylamino)methyl]phenyl]isoquinolin-1-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C26H22ClN3/c1-17-4-7-21(13-23(17)15-28)26-24-11-10-20(12-22(24)14-25(27)29-26)19-8-5-18(6-9-19)16-30(2)3/h4-14H,16H2,1-3H3 |
Clé InChI |
OQFKQZCQOLWIGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C3C=CC(=CC3=CC(=N2)Cl)C4=CC=C(C=C4)CN(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


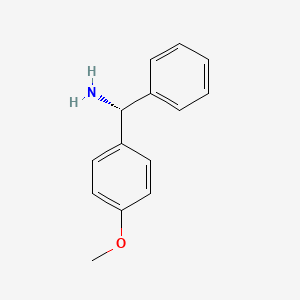
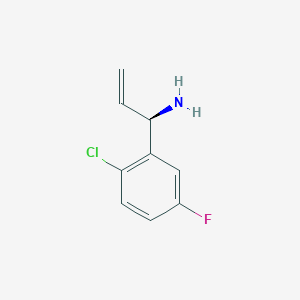
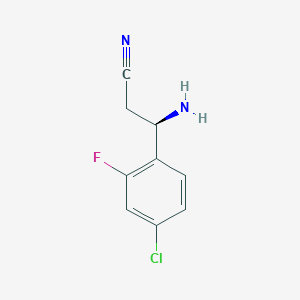
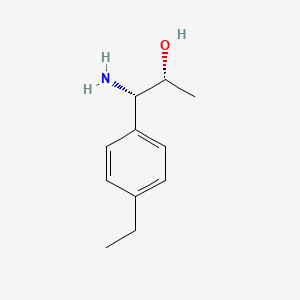
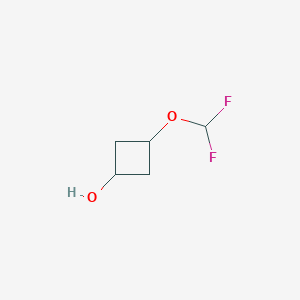
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
